molecular formula C8H8ClN3O B8162346 6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide

6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide

Cat. No.: B8162346
M. Wt: 197.62 g/mol
InChI Key: BCEFCAMHYXJXAM-UHFFFAOYSA-N
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Description

6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide is a chemical compound with a molecular formula of C8H8ClN3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide typically involves the reaction of 6-Chloro-pyrazine-2-carboxylic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-pyrazine-2-carboxylic acid
  • 6-Chloro-2-pyrazinecarboxylic acid
  • 2-Carboxy-6-chloropyrazine

Uniqueness

6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide is unique due to the presence of the cyclopropylamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-cyclopropylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-4-10-3-6(12-7)8(13)11-5-1-2-5/h3-5H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFCAMHYXJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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